8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
Brand Name:
Vulcanchem
CAS No.:
1798-70-5
VCID:
VC0238868
InChI:
InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+
SMILES:
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3
Molecular Formula:
C20H26N2O
Molecular Weight:
310.4 g/mol
8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
CAS No.: 1798-70-5
Main Products
VCID: VC0238868
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
CAS No. | 1798-70-5 |
---|---|
Product Name | 8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane |
Molecular Formula | C20H26N2O |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Standard InChI | InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+ |
Standard InChIKey | SWIUQMCZUSABHL-RIALUSDFSA-N |
Isomeric SMILES | CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3 |
SMILES | CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
Canonical SMILES | CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
Synonyms | 8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane |
PubChem Compound | 6436937 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume